

The Discovery and Development of CPI-0209 (Tulmimetostat): A Technical Guide

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Compound of Interest

Compound Name: *Tulmimetostat*

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Abstract

CPI-0209, also known as **Tulmimetostat**, is a potent and selective, orally bioavailable, second-generation small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] Developed by Constellation Pharmaceuticals, later acquired by MorphoSys, CPI-0209 was designed to overcome limitations of first-generation EZH2 inhibitors by exhibiting increased potency, a longer target residence time, and a lack of auto-induction of metabolism.[3] This has translated to comprehensive and durable target engagement in preclinical models and in clinical trials.[2][4] Preclinical studies have demonstrated significant anti-tumor activity in various hematologic and solid tumor models, particularly those with mutations in the ARID1A gene.[4][5] A first-in-human Phase 1/2 clinical trial (NCT04104776) is ongoing to evaluate the safety, tolerability, and preliminary efficacy of **Tulmimetostat** in patients with advanced solid tumors and lymphomas.[6][7] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of CPI-0209.

Introduction: The Rationale for a Second-Generation EZH2 Inhibitor

EZH2 is a histone methyltransferase that plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with

gene silencing.[8] Dysregulation of EZH2 activity is implicated in the pathogenesis of numerous cancers, making it an attractive therapeutic target.[8] While first-generation EZH2 inhibitors have shown clinical activity, they are hampered by issues such as induction of their own metabolism, leading to decreased drug exposure over time.[4] This provided the impetus for the development of a second-generation inhibitor with improved pharmacological properties.

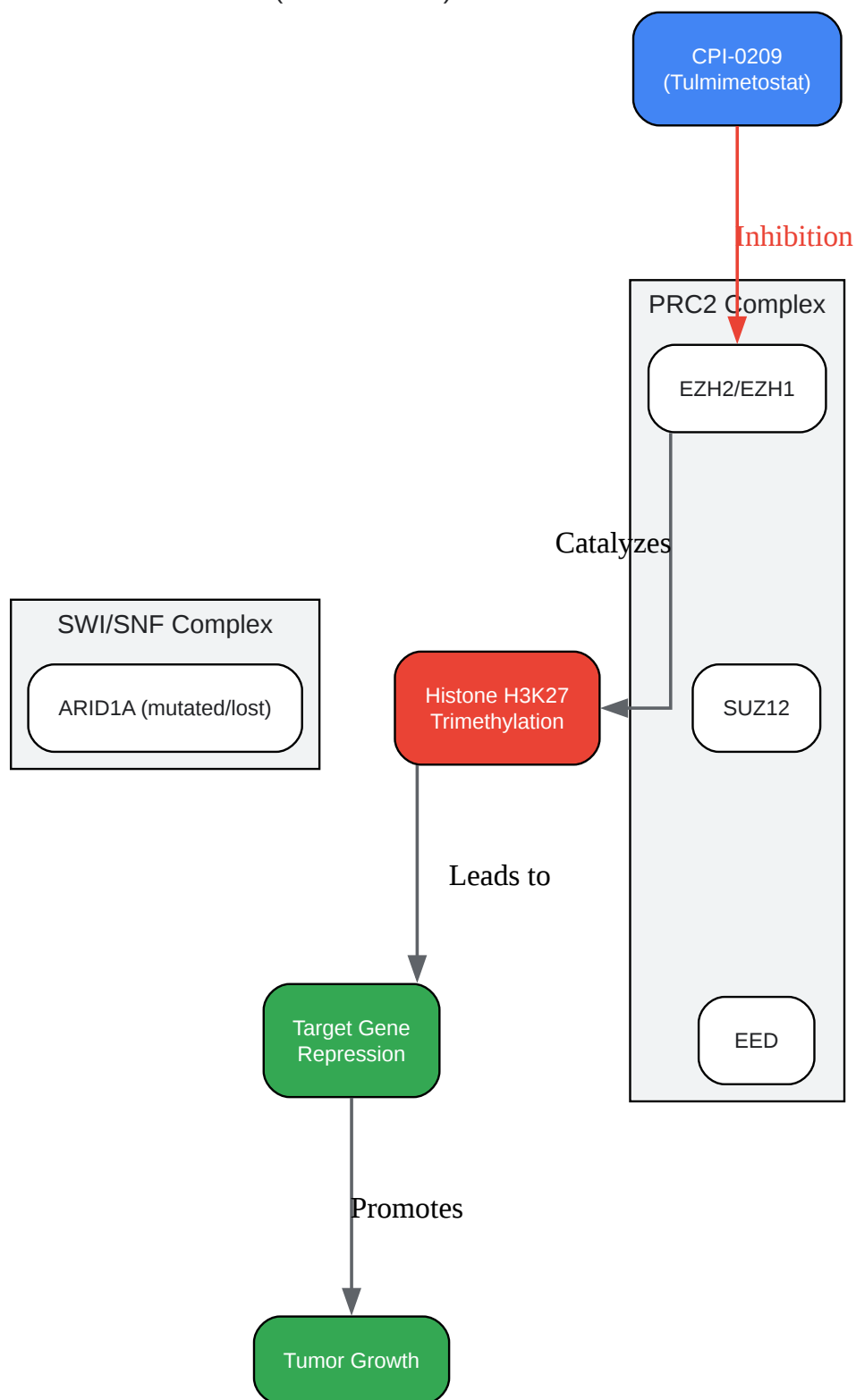
Discovery and Preclinical Development

Constellation Pharmaceuticals initiated a drug discovery program to identify a novel EZH2 inhibitor with superior potency and pharmacokinetic properties. This effort led to the discovery of CPI-0209 (**Tulmimetostat**).

Mechanism of Action

CPI-0209 is a dual inhibitor of EZH2 and its homolog EZH1.[9][10] By inhibiting the methyltransferase activity of the PRC2 complex, CPI-0209 leads to a global reduction in H3K27me3 levels.[4] This results in the derepression of PRC2 target genes, which can induce anti-proliferative effects, cell cycle arrest, and apoptosis in cancer cells.[11] A key area of investigation has been the synthetic lethal relationship between EZH2 inhibition and loss-of-function mutations in ARID1A, a member of the SWI/SNF chromatin remodeling complex.[4][5] Loss of ARID1A function is thought to render cancer cells dependent on EZH2 activity for their survival.

CPI-0209 (Tulmimetostat) Mechanism of Action

[Click to download full resolution via product page](#)**Figure 1:** Simplified signaling pathway of CPI-0209's mechanism of action.

Preclinical Efficacy

Preclinical studies demonstrated that CPI-0209 has potent anti-tumor activity across a range of cancer cell lines and xenograft models.^[4] Notably, cancer models with ARID1A loss-of-function mutations showed particular sensitivity to CPI-0209.^{[4][5]} In a bladder cancer cell line panel, CPI-0209 inhibited the growth of a subset of cell lines with GI50 values ranging from 3 to 37 nmol/L after 18 days of treatment.^[4] In vivo studies using a KARPAS-422 mouse xenograft model showed that **Tulmimetostat** led to complete tumor regression, outperforming the first-generation EZH2 inhibitor tazemetostat.^[4]

Table 1: Preclinical Activity of CPI-0209

Model System	Key Findings	Reference
Bladder Cancer Cell Lines	GI50 of 3 to 37 nmol/L in sensitive lines with ARID1A mutations.	^[4]
KARPAS-422 Xenograft	Complete tumor regression observed.	^[4]
ARID1A Mutant PDX Models	Significant anti-tumor activity as a monotherapy.	^[4]

Clinical Development: The NCT04104776 Trial

Based on its promising preclinical profile, CPI-0209 advanced into a first-in-human, open-label, Phase 1/2 clinical trial (NCT04104776).^{[6][7]}

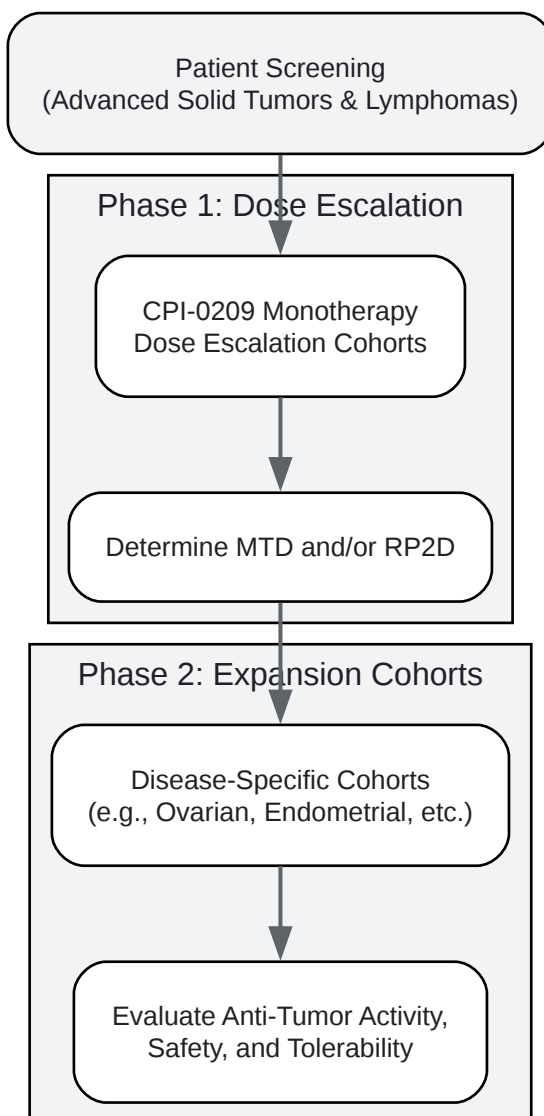
Study Design

The study is designed in two parts: a Phase 1 dose-escalation phase and a Phase 2 expansion phase.^{[6][12]}

- Phase 1: The primary objective of this phase was to determine the maximum tolerated dose (MTD) and/or the recommended Phase 2 dose (RP2D) of CPI-0209 monotherapy in patients with advanced solid tumors and lymphomas.^{[2][6]}

- Phase 2: This phase evaluates the safety, tolerability, and anti-tumor activity of CPI-0209 in disease-specific expansion cohorts.[6][9] These cohorts include patients with urothelial carcinoma, ovarian clear cell carcinoma, endometrial carcinoma, lymphoma, mesothelioma, and metastatic castration-resistant prostate cancer.[9]

NCT04104776 Clinical Trial Workflow



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Figure 2: High-level workflow of the CPI-0209 Phase 1/2 clinical trial.

Preliminary Clinical Data

Preliminary results from the Phase 1 portion of the study established a recommended Phase 2 dose of 350 mg once daily.[9] As of November 2022, 62 patients had received at least one dose of **Tulmimetostat** in the Phase 2 portion.[9]

Table 2: Preliminary Phase 2 Efficacy of CPI-0209 (as of Nov 8, 2022)

Cohort	Tumor Type	Efficacy Evaluable Patients (n)	Best Response (CR/PR)	Reference
M2	Ovarian Clear Cell Carcinoma	10	1 PR	[9]
M3	Endometrial Carcinoma	5	1 PR	[9]
M4	Lymphoma	7	2 CR, 1 PR	[9]
M5	Mesothelioma	12	1 PR	[9]
CR = Complete Response, PR = Partial Response				

Safety and Tolerability

CPI-0209 has been generally well-tolerated, with a manageable adverse event profile consistent with EZH2 inhibition.[9] The most common treatment-emergent adverse events (TEAEs) reported ($\geq 15\%$ of patients) include thrombocytopenia, diarrhea, nausea, anemia, fatigue, alopecia, dysgeusia, vomiting, and neutropenia.[11]

Table 3: Common Treatment-Emergent Adverse Events ($\geq 15\%$)

Adverse Event	Any Grade (%)	Grade ≥ 3 (%)	Reference
Thrombocytopenia	51.6	27.4	[11]
Diarrhea	45.2	12.9	[11]
Nausea	37.1	0	[11]
Anemia	30.6	16.1	[11]
Fatigue	29.0	0	[11]
Alopecia	25.8	1.6	[11]
Dysgeusia	24.2	0	[11]
Vomiting	21.0	0	[11]
Neutropenia	17.7	14.5	[11]

Experimental Protocols

Preclinical: Cell Viability Assay

- Assay: CellTiter-Glo® 2.0 Luminescent Cell Viability Assay (Promega #G9243).[\[4\]](#)
- Methodology:
 - Seed cells in appropriate media in 96-well plates.
 - Treat cells with varying concentrations of CPI-0209 or vehicle control.
 - Incubate for the desired duration (e.g., 6, 12, or 18 days).[\[4\]](#)
 - Add 50 μ L of CellTiter-Glo® 2.0 reagent to each well.
 - Incubate for 30 minutes at room temperature, protected from light, with shaking.
 - Transfer 100 μ L of lysed cells to white-walled assay plates.
 - Measure luminescence using a plate reader.

Clinical: Pharmacodynamic Assessment

- Biomarker: H3K27me3 levels in peripheral blood monocytes.[\[4\]](#)
- Methodology:
 - Collect whole blood samples from patients at baseline (C1D1) and on-treatment (e.g., C1D8).
 - Isolate peripheral blood mononuclear cells (PBMCs).
 - Isolate monocytes from PBMCs.
 - Extract histones from monocytes.
 - Quantify total H3 and H3K27me3 levels using a validated immunoassay (e.g., ELISA or Western blot).
 - Calculate the change in the ratio of H3K27me3 to total H3 from baseline.[\[4\]](#)
- Biomarker: Gene expression signature in whole blood.[\[4\]](#)
- Methodology:
 - Collect whole blood samples at baseline and on-treatment.
 - Extract total RNA from whole blood.
 - Perform whole-transcriptome sequencing (RNA-seq).
 - Analyze differential gene expression between baseline and on-treatment samples to identify a CPI-0209-controlled gene signature.[\[1\]](#)[\[4\]](#)

Future Directions

The ongoing Phase 1/2 trial will continue to provide valuable data on the efficacy and safety of **Tulmimetostat** in various tumor types. Future development may focus on combination therapies, exploring the synergistic potential of CPI-0209 with other anti-cancer agents, such as chemotherapy or immunotherapy.[\[5\]](#)[\[10\]](#) The identification of a pharmacodynamic biomarker

in peripheral blood could aid in patient selection and monitoring of treatment response in future studies.^{[1][4]}

Conclusion

CPI-0209 (**Tulmimetostat**) represents a promising second-generation EZH2 inhibitor with a favorable pharmacological profile. Its potent and durable target engagement has translated into encouraging anti-tumor activity in preclinical models and early clinical trials, particularly in cancers with ARID1A mutations. The ongoing clinical development will further define the therapeutic potential of this agent in a range of advanced cancers.

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